1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a cyclopropane ring attached to a 1,2,4-oxadiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropanamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Comparison: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(9-10-4)6(7)2-3-6/h2-3,7H2,1H3 |
InChI Key |
XIRSAWOPNWJMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2(CC2)N |
Origin of Product |
United States |
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